molecular formula C12H14N6O B7436067 N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide

N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide

Cat. No. B7436067
M. Wt: 258.28 g/mol
InChI Key: LTSPILSBWWLNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of cyclopropane carboxamides and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of certain protein kinases and enzymes that are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation. In addition, this compound has also been found to exhibit neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide in lab experiments include its high potency and specificity for certain types of cancer cells. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the study of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide. These include further investigation into its mechanism of action and its potential use in combination with other anticancer agents. In addition, the neuroprotective effects of this compound could be further studied for their potential use in the treatment of neurological disorders. Finally, the synthesis and purification methods for this compound could be optimized to reduce the cost and increase the yield for its use in lab experiments.

Synthesis Methods

The synthesis of N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide involves the reaction of 4-(aminomethyl)benzoic acid with tetrazole-1-carboxylic acid, followed by cyclization with triphosgene. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against certain types of cancer cells and has been proposed as a potential anticancer agent. In addition, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c13-7-9-1-3-10(4-2-9)15-11(19)12(5-6-12)18-8-14-16-17-18/h1-4,8H,5-7,13H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPILSBWWLNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)CN)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide

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